N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 881444-71-9
Cat. No.: VC6544433
Molecular Formula: C11H7ClN4OS2
Molecular Weight: 310.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881444-71-9 |
|---|---|
| Molecular Formula | C11H7ClN4OS2 |
| Molecular Weight | 310.77 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C11H7ClN4OS2/c1-5-9(19-16-15-5)10(17)14-11-13-7-3-2-6(12)4-8(7)18-11/h2-4H,1H3,(H,13,14,17) |
| Standard InChI Key | DRQSILIDDLXNNM-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 881444-71-9) features a benzothiazole ring substituted with a chloro group at position 6, linked via a carboxamide bridge to a 4-methyl-1,2,3-thiadiazole moiety. The molecular formula is C₁₁H₇ClN₄OS₂, with a molecular weight of 310.77 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide |
| Solubility | Soluble in organic solvents |
| SMILES | CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
| InChIKey | DRQSILIDDLXNNM-UHFFFAOYSA-N |
The chloro group enhances electrophilicity, potentially improving binding to biological targets, while the thiadiazole ring contributes to metabolic stability .
Synthesis and Characterization
Spectroscopic Characterization
Key characterization methods include:
-
¹H NMR: Peaks between δ 7.32–8.08 ppm correspond to aromatic protons on the benzothiazole ring, while methyl groups on the thiadiazole resonate near δ 2.5 ppm .
-
IR Spectroscopy: Stretching vibrations at 1744 cm⁻¹ (C=O) and 2975 cm⁻¹ (Ar–H) confirm functional groups .
Biological Activities and Mechanisms
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects. For instance, fluoroquinolone-benzothiazole hybrids showed MIC values of 3–15 µg/mL against Staphylococcus aureus and Escherichia coli . The thiadiazole moiety likely enhances DNA gyrase inhibition, a mechanism shared with ciprofloxacin .
Analgesic and Anthelmintic Effects
Benzothiazole analogs demonstrated 55.19% writhing inhibition in murine models, comparable to aspirin . Anthelmintic activity against Eiseria foetida (paralysis time: 22.6–31.6 minutes) suggests potential for parasitic infections .
Research Applications and Future Directions
Drug Development
The compound’s dual heterocyclic architecture makes it a candidate for multitarget therapies. Structural modifications, such as introducing fluorinated groups, could enhance bioavailability and target affinity .
Challenges and Opportunities
Current limitations include:
-
Synthetic complexity: Low yields in multi-step reactions.
-
Pharmacokinetic data: Absence of in vivo absorption and toxicity profiles.
Future studies should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume